3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one
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Overview
Description
3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound that contains a pyrrolidinone ring substituted with an amino group, a methyl group, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a thiophene derivative with a suitable amine and a carbonyl compound under acidic or basic conditions. For example, the condensation of thiophene-2-carboxaldehyde with methylamine and a ketone can lead to the formation of the desired pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments can also improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple heterocyclic compound with a sulfur atom in the ring.
Pyrrolidinone: A lactam with a five-membered ring containing a nitrogen atom.
Methylamine: A simple amine with a single methyl group.
Uniqueness
3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one is unique due to the combination of its functional groups and the presence of both a thiophene ring and a pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2OS |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-amino-1-methyl-5-thiophen-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H12N2OS/c1-11-7(5-6(10)9(11)12)8-3-2-4-13-8/h2-4,6-7H,5,10H2,1H3 |
InChI Key |
SJASVLRBRQFDRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(C1=O)N)C2=CC=CS2 |
Origin of Product |
United States |
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